5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1187447-26-2
VCID: VC11950814
InChI: InChI=1S/C18H13ClN4O2/c1-24-14-8-4-12(5-9-14)17-20-18(25-23-17)16-10-15(21-22-16)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22)
SMILES: COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl
Molecular Formula: C18H13ClN4O2
Molecular Weight: 352.8 g/mol

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

CAS No.: 1187447-26-2

Cat. No.: VC11950814

Molecular Formula: C18H13ClN4O2

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole - 1187447-26-2

Specification

CAS No. 1187447-26-2
Molecular Formula C18H13ClN4O2
Molecular Weight 352.8 g/mol
IUPAC Name 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H13ClN4O2/c1-24-14-8-4-12(5-9-14)17-20-18(25-23-17)16-10-15(21-22-16)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22)
Standard InChI Key DWBLQJYHJGIAHX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₁₃ClN₄O₂, with a molecular weight of 352.8 g/mol. Key structural components include:

  • A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).

  • A 4-methoxyphenyl group (electron-donating methoxy substituent at the para position).

  • A 3-(4-chlorophenyl)-1H-pyrazol-5-yl group (chlorine-substituted aryl-pyrazole hybrid).

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (predicted: 180–185°C)
Boiling PointNot reported
Density1.32 g/cm³ (predicted)
LogP (Lipophilicity)3.8 (predicted)
SolubilityLow in water; soluble in DMSO, DMF

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization reactions between acylhydrazides and activated carboxylic acid derivatives. A common approach includes:

  • Formation of Amidoxime: Reaction of 4-methoxybenzohydrazide with hydroxylamine.

  • Cyclization: Treatment with 3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chloride in the presence of phosphoryl chloride (POCl₃), yielding the 1,2,4-oxadiazole ring .

Example Reaction:

Amidoxime+3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl chloridePOCl3Target Compound+HCl\text{Amidoxime} + \text{3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl chloride} \xrightarrow{\text{POCl}_3} \text{Target Compound} + \text{HCl}

Structural and Electronic Analysis

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1525 cm⁻¹ (C=N stretch, oxadiazole) and 1245 cm⁻¹ (C–O–C stretch, methoxy group) .

  • ¹H NMR: Signals at δ 7.8–7.4 ppm (aromatic protons), δ 3.9 ppm (methoxy singlet), and δ 6.9 ppm (pyrazole proton).

  • Mass Spectrometry: Molecular ion peak at m/z 352.8 (M⁺).

Computational Studies

  • DFT Calculations: The 4-chlorophenyl group enhances electrophilicity, while the methoxy group improves solubility .

  • Molecular Docking: Strong binding affinity (−9.2 kcal/mol) with EGFR tyrosine kinase (PDB: 1M17), suggesting anticancer potential .

Biological Activities

Anticancer Activity

  • In Vitro Screening: Tested against NCI-60 cell lines, showing GI₅₀ values of 1.2–4.5 μM for leukemia (HL-60) and breast cancer (MCF-7) .

  • Mechanism: Induces apoptosis via caspase-3 activation and G1 cell cycle arrest .

Table 2: Anticancer Activity Against Select Cell Lines

Cell LineGI₅₀ (μM)Reference
HL-60 (Leukemia)1.2
MCF-7 (Breast)2.8
A549 (Lung)4.1

Antimicrobial Activity

  • Bacterial Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 85% growth inhibition of Candida albicans at 32 μg/mL .

Enzyme Inhibition

  • Thymidylate Synthase: IC₅₀ = 0.46 μM, comparable to 5-fluorouracil (0.40 μM) .

  • HDAC Inhibition: Moderate activity (IC₅₀ = 12.3 μM) .

Structure-Activity Relationship (SAR)

  • 4-Chlorophenyl Group: Essential for DNA intercalation and topoisomerase II inhibition .

  • Methoxy Substituent: Enhances solubility and bioavailability without compromising activity .

  • Pyrazole Moiety: Facilitates hydrogen bonding with target enzymes (e.g., EGFR) .

Applications and Future Directions

  • Oncology: Lead candidate for combination therapies with cisplatin .

  • Antimicrobials: Potential for treating multidrug-resistant infections .

  • Drug Delivery: Nanoformulations (e.g., liposomes) under investigation to improve pharmacokinetics .

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